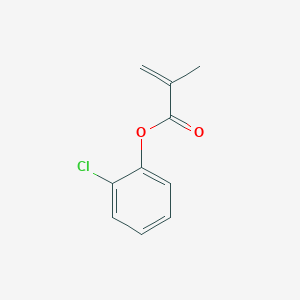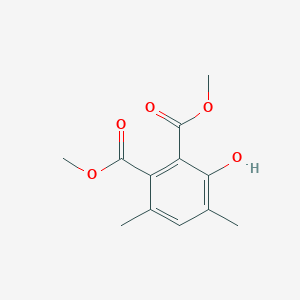
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester is an organic compound with a complex structure. It is a derivative of benzenedicarboxylic acid, featuring hydroxyl and methyl groups that contribute to its unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of certain coatings and adhesives.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester: Similar structure but with a hydroxyl group at a different position.
1,4-Benzenedicarboxylic acid, 2-hydroxy-, dimethyl ester: Another isomer with different positioning of functional groups.
1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Features a methyl group instead of a hydroxyl group.
Uniqueness
1,2-Benzenedicarboxylic acid, 3-hydroxy-4,6-dimethyl-, dimethyl ester is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications where these properties are advantageous.
特性
CAS番号 |
22481-09-0 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC名 |
dimethyl 3-hydroxy-4,6-dimethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-6-5-7(2)10(13)9(12(15)17-4)8(6)11(14)16-3/h5,13H,1-4H3 |
InChIキー |
FQXQUAVZPBNQNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C(=O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


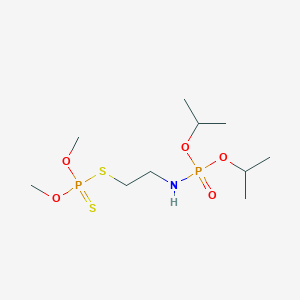
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
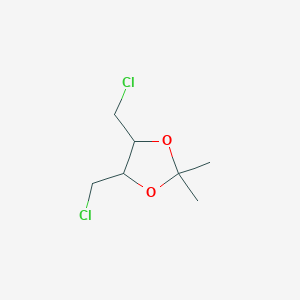
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
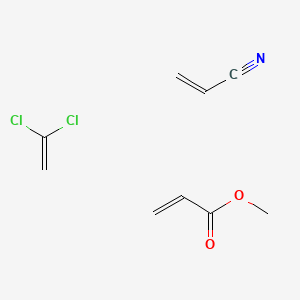
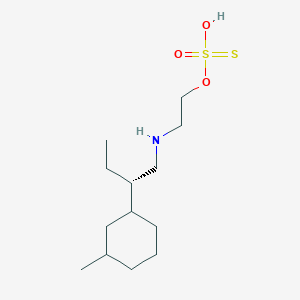

![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
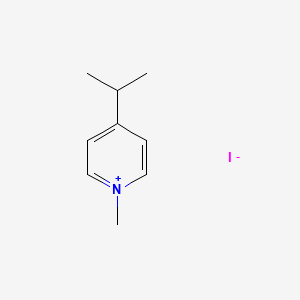
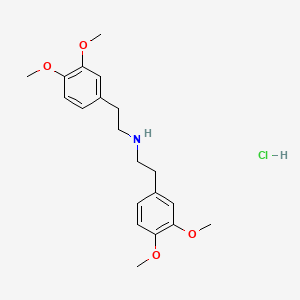

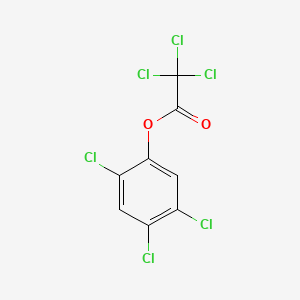
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
